Equipotent Antimycobacterial Activity Against Drug-Susceptible M. tuberculosis Relative to Isoniazid
In a systematic re-evaluation of INH analogs, 2-methyl-INH (Compound 9) was found to be equipotent to isoniazid (INH) against drug-susceptible M. tuberculosis strains, a unique finding given that most other ring substitutions abrogate activity. Against the H37Rv reference strain, 2-methyl-INH showed an MIC90 of 1.6 μM, compared to 0.8 μM for INH [1]. This near-equivalence confirms the 2-position can accommodate a methyl group without significant potency loss, directly contrasted with the 2-fluoro analog (Compound 11) which displayed a 300-fold reduction in potency [1].
| Evidence Dimension | Antimycobacterial potency (MIC90) |
|---|---|
| Target Compound Data | MIC90 = 1.6 μM |
| Comparator Or Baseline | INH (MIC90 = 0.8 μM); 2-Fluoro-INH (300-fold loss in potency vs. INH) |
| Quantified Difference | 2-fold difference vs. INH; >300-fold superiority over 2-fluoro-INH |
| Conditions | Microbroth dilution assay in Middlebrook 7H9/ADC/Tween medium against M. tuberculosis H37Rv. |
Why This Matters
This establishes 2-methyl-INH as the sole potent 2-substituted INH analog, making it essential for SAR studies where the 2-position must be functionalized without abolishing activity, unlike the inactive 2-fluoro or 3-substituted alternatives.
- [1] Reinvestigation of the structure-activity relationships of isoniazid. Tuberculosis (Edinb). 2021 Jun 5;129:102100. Table 2. View Source
